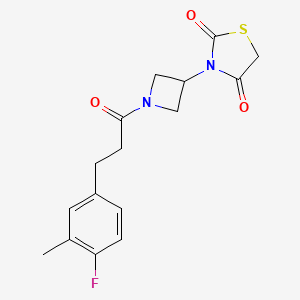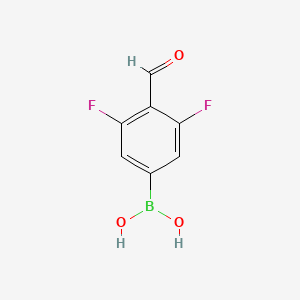
2-(4-Ethylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-(4-ethylphenyl)-2-propanol involves the reaction of an appropriate precursor (such as 4-ethylbenzaldehyde) with a suitable reducing agent (e.g., sodium borohydride). The reduction of the carbonyl group in the aldehyde leads to the formation of the alcohol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystal Packing and Interactions
The compound 2-(4-Ethylphenyl)-2-propanol has been utilized in the study of crystal packing and molecular interactions. Specifically, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which contains a similar structure, was found to utilize unique N⋯π and O⋯π interactions along with hydrogen bonds to form specific crystal structures (Zhang, Wu, & Zhang, 2011).
Environmental Pollution and Bioremediation
In the context of environmental studies, compounds similar to 2-(4-Ethylphenyl)-2-propanol are being studied for their role in pollution and bioremediation. Bisphenol A, which shares phenolic structural features, has been recognized as an environmental pollutant and its biodegradability is being assessed, with studies investigating the use of enzymes like laccase for its bioremediation in non-aqueous media (Chhaya & Gupte, 2013).
Catalyst in Chemical Reactions
The structure of 2-(4-Ethylphenyl)-2-propanol is similar to compounds used in the study of catalysts for chemical reactions. For instance, Ruthenium (II) complexes with ligands that include structures like 4-((E)-(4-ethylphenyl)diazenyl) phenols were synthesized and used as catalysts in the transfer hydrogenation of carbonyl compounds, demonstrating the potential of these structures in catalyzing chemical transformations (Çalık, Ispir, Karabuğa, & Aslantas, 2016).
Molecular Dynamics and High-Pressure Studies
Research also includes the study of molecular dynamics and the effects of high pressure on similar compounds. Monohydroxy alcohols with phenyl groups, sharing structural features with 2-(4-Ethylphenyl)-2-propanol, were subjects of molecular dynamic studies to understand the effects of molecular packing and stiffness on their properties, revealing insights into the behavior of such compounds under different pressure conditions (Kołodziej et al., 2020).
Biotechnological Applications
The compound has also been implicated in biotechnological applications. The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the utility of microbial enzymes in producing chiral intermediates for pharmaceuticals, showcasing the importance of such compounds in biotechnological synthesis and drug development (Choi et al., 2010).
properties
IUPAC Name |
2-(4-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFMATBOEUOZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)
amine](/img/structure/B2978369.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)
![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2978376.png)
![N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2978377.png)

![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)

![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)